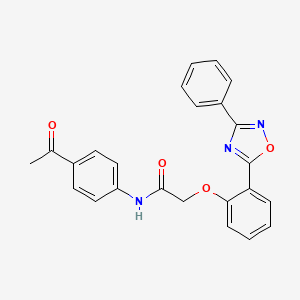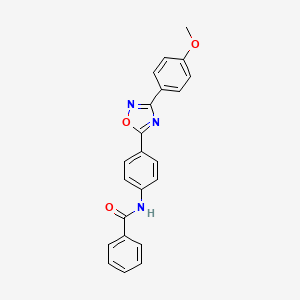
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its ability to inhibit the activity of various enzymes. For example, it has been found to act as a competitive inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can increase the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been found to exhibit anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent inhibitory activity against various enzymes, which can make it a useful tool for studying enzyme function. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its anti-inflammatory and anti-tumor activity, with the goal of developing new therapies for inflammatory and cancerous conditions. Another potential direction is to study its effects on other enzymes and biochemical pathways, with the goal of gaining a better understanding of its mechanism of action and potential applications in various fields of research. Additionally, there may be potential applications for this compound in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-7-methylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-nitrophenylhydrazine to form the hydrazone intermediate, which is cyclized with acetic anhydride to form the final product.
Applications De Recherche Scientifique
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied for its potential as an anti-inflammatory and anti-tumor agent.
Propriétés
IUPAC Name |
3-(2-methoxy-7-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-11-3-4-13-10-15(19(26-2)20-16(13)9-11)17-21-18(27-22-17)12-5-7-14(8-6-12)23(24)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUJHHGMWERAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)






![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)